molecular formula C10H12F2N2O B12314431 3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide

3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide

Cat. No.: B12314431
M. Wt: 214.21 g/mol
InChI Key: SCACCQQBVYNPQM-UHFFFAOYSA-N
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Description

3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of an amino group, a difluorophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide typically involves the reaction of 2,6-difluorobenzylamine with acrylonitrile, followed by hydrogenation and subsequent amidation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for the amidation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the amino and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
  • 3-Amino-2-[(2,4-difluorophenyl)methyl]propanamide
  • 3-Amino-2-[(2,5-difluorophenyl)methyl]propanamide

Uniqueness

3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,6-difluorophenyl group provides distinct steric and electronic properties compared to other difluorophenyl derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

2-(aminomethyl)-3-(2,6-difluorophenyl)propanamide

InChI

InChI=1S/C10H12F2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-3,6H,4-5,13H2,(H2,14,15)

InChI Key

SCACCQQBVYNPQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(CN)C(=O)N)F

Origin of Product

United States

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